molecular formula C7H3BrCl2N2 B3294799 3-Bromo-4,6-dichloro-1H-indazole CAS No. 887568-12-9

3-Bromo-4,6-dichloro-1H-indazole

Cat. No. B3294799
CAS RN: 887568-12-9
M. Wt: 265.92 g/mol
InChI Key: FOYLMQHCXFXOBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4,6-dichloro-1H-indazole is a chemical compound with the molecular formula C7H3BrCl2N2 . It is a derivative of indazole, a heterocyclic compound that is structurally characterized by a pyrazole fused to a benzene ring .


Molecular Structure Analysis

The molecular structure of 3-Bromo-4,6-dichloro-1H-indazole consists of a seven-membered ring with three carbon atoms, two nitrogen atoms, one bromine atom, and two chlorine atoms . The average mass of this compound is 265.922 Da, and its monoisotopic mass is 263.885651 Da .

Scientific Research Applications

Future Directions

Recent advances in the synthesis of indazole derivatives suggest that these compounds will continue to be a focus of research in the future . The broad range of biological activities exhibited by indazole derivatives makes them promising candidates for the development of new drugs .

Mechanism of Action

Target of Action

3-Bromo-4,6-dichloro-1H-indazole is a heterocyclic compound that is part of the indazole family . Indazole-containing compounds have a wide variety of medicinal applications, including acting as HIV protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors . Therefore, the primary targets of 3-Bromo-4,6-dichloro-1H-indazole could be these enzymes and receptors.

Mode of Action

For instance, they can inhibit the activity of enzymes or bind to receptors, altering their function

Biochemical Pathways

Given the known targets of indazole compounds, it can be inferred that this compound may affect pathways related to hiv replication, serotonin signaling, aldose reduction, and acetylcholine degradation . The downstream effects of these pathway alterations would depend on the specific context and could include changes in cell proliferation, neurotransmission, glucose metabolism, and neural signaling.

Pharmacokinetics

Indazole compounds are generally known for their good bioavailability . The bromine and chlorine substituents on the indazole ring may influence the compound’s pharmacokinetic properties, potentially affecting its solubility, stability, and membrane permeability.

Result of Action

The molecular and cellular effects of 3-Bromo-4,6-dichloro-1H-indazole would depend on its specific targets and the pathways it affects. Given the known activities of indazole compounds, potential effects could include inhibition of HIV replication, modulation of serotonin signaling, reduction of aldose levels, and inhibition of acetylcholinesterase activity . These effects could lead to various therapeutic outcomes, such as antiviral, antidepressant, anti-inflammatory, and neuroprotective effects.

Action Environment

The action, efficacy, and stability of 3-Bromo-4,6-dichloro-1H-indazole could be influenced by various environmental factors. These could include the pH and composition of the biological milieu, the presence of other drugs or substances, and the specific characteristics of the target cells or tissues. For instance, the compound’s activity could be affected by the redox environment, as indazole synthesis involves redox reactions .

properties

IUPAC Name

3-bromo-4,6-dichloro-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrCl2N2/c8-7-6-4(10)1-3(9)2-5(6)11-12-7/h1-2H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOYLMQHCXFXOBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)Br)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrCl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4,6-dichloro-1H-indazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-4,6-dichloro-1H-indazole
Reactant of Route 2
Reactant of Route 2
3-Bromo-4,6-dichloro-1H-indazole
Reactant of Route 3
Reactant of Route 3
3-Bromo-4,6-dichloro-1H-indazole
Reactant of Route 4
3-Bromo-4,6-dichloro-1H-indazole
Reactant of Route 5
Reactant of Route 5
3-Bromo-4,6-dichloro-1H-indazole
Reactant of Route 6
3-Bromo-4,6-dichloro-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.